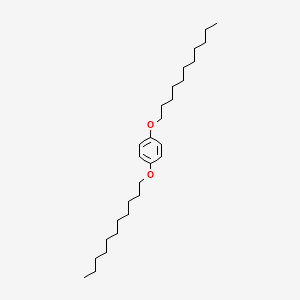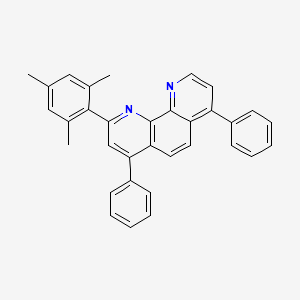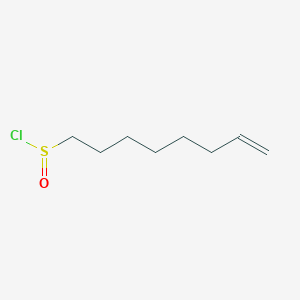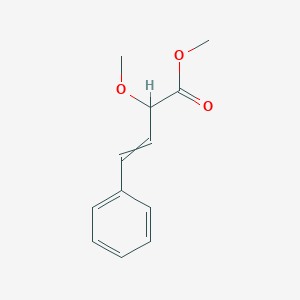
1,4-Bis(undecyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(undecyloxy)benzene is an organic compound with the molecular formula C28H48O2. It is a derivative of benzene, where two hydrogen atoms in the para positions are replaced by undecyloxy groups. This compound is known for its liquid crystalline properties and is used in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(undecyloxy)benzene can be synthesized through the reaction of hydroquinone with 1-bromoundecane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
C6H4(OH)2+2Br(CH2)10CH3→C6H4(O(CH2)10CH3)2+2HBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(undecyloxy)benzene primarily undergoes substitution reactions due to the presence of the benzene ring. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid). These reactions typically occur under acidic or basic conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the undecyloxy groups.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce any oxidized forms of the compound.
Major Products
Substitution Reactions: Products include halogenated or nitrated derivatives of this compound.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction Reactions: Reduction typically restores the original undecyloxy groups.
Aplicaciones Científicas De Investigación
1,4-Bis(undecyloxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of liquid crystalline materials and polymers.
Biology: Employed in the study of membrane dynamics and interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(undecyloxy)benzene is primarily related to its ability to form liquid crystalline phases. The undecyloxy groups provide flexibility and hydrophobicity, while the benzene ring offers rigidity and stability. This combination allows the compound to self-assemble into ordered structures, which can interact with various molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(decyloxy)benzene: Similar structure but with decyloxy groups instead of undecyloxy groups.
1,4-Bis(octyloxy)benzene: Contains octyloxy groups, leading to different physical properties.
1,4-Bis(hexadecyloxy)benzene: Longer alkyl chains result in higher melting points and different liquid crystalline behavior.
Uniqueness
1,4-Bis(undecyloxy)benzene is unique due to its specific alkyl chain length, which provides a balance between flexibility and rigidity. This balance is crucial for its liquid crystalline properties and makes it suitable for various applications in materials science and nanotechnology.
Propiedades
Número CAS |
857579-51-2 |
|---|---|
Fórmula molecular |
C28H50O2 |
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
1,4-di(undecoxy)benzene |
InChI |
InChI=1S/C28H50O2/c1-3-5-7-9-11-13-15-17-19-25-29-27-21-23-28(24-22-27)30-26-20-18-16-14-12-10-8-6-4-2/h21-24H,3-20,25-26H2,1-2H3 |
Clave InChI |
BVLJUAMTLCFREP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B14191033.png)
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14191046.png)
![3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14191047.png)
![N-[3-(4-Chlorophenyl)-2-oxopropyl]acetamide](/img/structure/B14191057.png)


![N-[4-(Diphenylmethylidene)cyclohexyl]acetamide](/img/structure/B14191081.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-propyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14191082.png)

![9-(2,6-dimethylphenyl)-4-methylsulfonyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one](/img/structure/B14191090.png)

![1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B14191110.png)
![(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14191115.png)
